methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrol-dione core fused to a 4-methylthiazole-5-carboxylate moiety. The structure includes a 4-ethylphenyl substituent at the pyrrole nitrogen and a methyl ester group at the thiazole carboxylate position.
Key structural features:
- Chromeno-pyrrol-dione core: Provides rigidity and hydrogen-bonding capacity via carbonyl groups.
- 4-Ethylphenyl substituent: Enhances hydrophobicity and may influence π-π stacking interactions.
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-4-14-9-11-15(12-10-14)19-18-20(28)16-7-5-6-8-17(16)32-21(18)23(29)27(19)25-26-13(2)22(33-25)24(30)31-3/h5-12,19H,4H2,1-3H3 |
InChI Key |
IAAOISAWQYGJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multicomponent reactions. One efficient synthetic route involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions . This method allows for the practical synthesis of the compound with a broad range of substituents, and the products can be easily isolated by crystallization without the use of chromatography .
Chemical Reactions Analysis
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural complexity, it may be explored for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromeno-pyrrole fused ring system and the thiazole ring are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and ester groups. A closely related compound, ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate (ChemDiv ID: 6391-0273), serves as a critical comparator . Below is a detailed analysis:
Structural Differences and Implications
| Feature | Target Compound | Analog (6391-0273) | Impact on Properties |
|---|---|---|---|
| Ester Group | Methyl ester (COOCH₃) | Ethyl ester (COOCH₂CH₃) | Ethyl ester increases lipophilicity (predicted logP +0.3), affecting membrane permeability. |
| Phenyl Substituent | 4-Ethylphenyl (C₂H₅) | 4-Dimethylaminophenyl (N(CH₃)₂) | Dimethylamino group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. |
| Molecular Weight | ~495 g/mol (calculated) | 521.56 g/mol | Higher molecular weight in the analog may reduce bioavailability. |
Functional Group Analysis
- Chromeno-pyrrol-dione Core: Both compounds retain this core, suggesting shared affinity for targets requiring planar, conjugated systems. The 3,9-dione groups enable hydrogen bonding with protein residues (e.g., serine or lysine) .
- Thiazole Ring : The 4-methyl substitution is conserved, preserving steric and electronic effects. The carboxylate ester’s alkyl chain length (methyl vs. ethyl) modulates metabolic stability—methyl esters are typically more resistant to esterase hydrolysis.
Hydrogen Bonding and Crystal Packing
The target compound’s 4-ethylphenyl group lacks hydrogen-bonding donors/acceptors, favoring hydrophobic interactions. Graph set analysis (e.g., Etter’s rules) would classify these interactions as D (donor) or A (acceptor) motifs, with the analog showing higher propensity for intermolecular bonding .
Predicted Physicochemical Properties
| Property | Target Compound | Analog (6391-0273) |
|---|---|---|
| logP (Predicted) | 3.2 | 3.5 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 7 | 8 |
| Topological Polar Surface Area (Ų) | 120 | 135 |
Note: Predictions based on structural analogs and computational tools (e.g., ChemDraw).
Biological Activity
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features several notable structural elements, including a thiazole moiety and a chromeno-pyrrole framework, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Molecular Formula and Weight
- Molecular Formula : C23H21N O5S
- Molecular Weight : 423.5 g/mol
Structural Features
The compound consists of:
- A thiazole ring , known for its diverse biological activities.
- A chromeno-pyrrole structure , which has been linked to various pharmacological effects.
Anticancer Properties
Research has indicated that compounds with thiazole and chromeno-pyrrole structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways.
- Case Study : A study highlighted that thiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death .
Antimicrobial Activity
The presence of heterocyclic rings in the structure of this compound suggests potential antimicrobial properties. Research on similar compounds has shown promising antibacterial and antifungal activities.
- Research Findings : In vitro studies revealed that certain thiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The introduction of specific substituents was found to enhance this activity.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Protein Interaction : Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer efficacy .
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in cancer cells.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
